REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][CH3:5].[H-].[Na+].[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14](F)[C:11]=1[C:12]#[N:13]>O1CCOCC1>[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([O:6][CH:3]([CH2:2][NH2:1])[CH2:4][CH3:5])[C:11]=1[C:12]#[N:13] |f:1.2|
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
NCC(CC)O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=CC=C1)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
is stirred for 24 h at 50° C
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by chromatography
|
Type
|
ADDITION
|
Details
|
to which 5% of a mixture of 90% methanol and 10% saturated aqueous ammonia solution has been added
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C#N)C(=CC=C1)OC(CC)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |